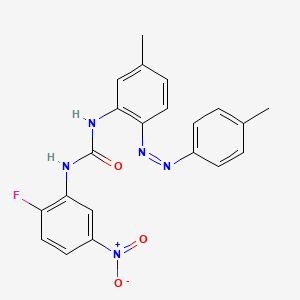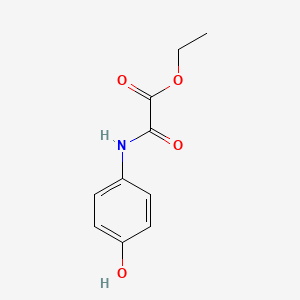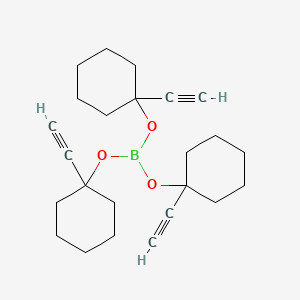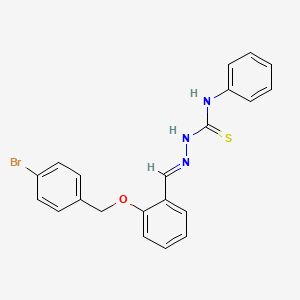
4-(Hexadecyloxy)-3-nitrobenzenesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hexadecyloxy)-3-nitrobenzenesulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides These compounds are characterized by the presence of a sulfonyl group (R-SO₂) bonded to a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexadecyloxy)-3-nitrobenzenesulfonyl fluoride typically involves the reaction of 4-(Hexadecyloxy)-3-nitrobenzenesulfonyl chloride with a fluorinating agent. One common method is the chlorine-fluorine exchange reaction using potassium fluoride (KF) or potassium hydrogen fluoride (KHF₂) in an organic solvent such as acetonitrile . The reaction is usually carried out under mild conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of phase transfer catalysts can further enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-(Hexadecyloxy)-3-nitrobenzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The hexadecyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and thiols. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution reactions.
Amines: Resulting from the reduction of the nitro group.
Aldehydes and Carboxylic Acids: Produced from the oxidation of the hexadecyloxy group
Aplicaciones Científicas De Investigación
4-(Hexadecyloxy)-3-nitrobenzenesulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent for introducing sulfonyl fluoride groups into organic molecules.
Chemical Biology: Employed in the development of covalent probes for studying enzyme activity and protein interactions.
Materials Science: Utilized in the synthesis of functional materials with unique properties, such as enhanced stability and reactivity .
Mecanismo De Acción
The mechanism of action of 4-(Hexadecyloxy)-3-nitrobenzenesulfonyl fluoride involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group reacts with nucleophilic sites on proteins or other biomolecules, leading to the formation of stable covalent adducts. This reactivity is exploited in the design of enzyme inhibitors and activity-based probes .
Comparación Con Compuestos Similares
Similar Compounds
4-(Hexadecyloxy)-3-nitrobenzenesulfonyl chloride: Similar structure but with a chlorine atom instead of fluorine.
4-(Hexadecyloxy)-3-nitrobenzenesulfonamide: Contains a sulfonamide group instead of sulfonyl fluoride.
4-(Hexadecyloxy)-3-nitrobenzenesulfonic acid: Contains a sulfonic acid group instead of sulfonyl fluoride .
Uniqueness
4-(Hexadecyloxy)-3-nitrobenzenesulfonyl fluoride is unique due to its high reactivity towards nucleophiles, making it a valuable tool in chemical biology for the development of covalent probes and enzyme inhibitors. Its stability and reactivity balance also make it suitable for various industrial applications .
Propiedades
Número CAS |
2837-11-8 |
|---|---|
Fórmula molecular |
C22H36FNO5S |
Peso molecular |
445.6 g/mol |
Nombre IUPAC |
4-hexadecoxy-3-nitrobenzenesulfonyl fluoride |
InChI |
InChI=1S/C22H36FNO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-29-22-17-16-20(30(23,27)28)19-21(22)24(25)26/h16-17,19H,2-15,18H2,1H3 |
Clave InChI |
XDMSIVIJWGOHEH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Fluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea](/img/structure/B11955577.png)












